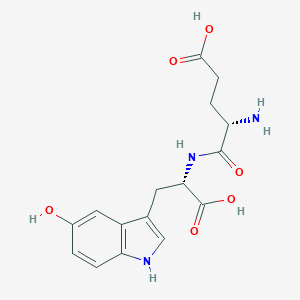
gamma-Glutamyl-5-hydroxytryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-glutamyl-5-hydroxytryptophan (GGHTP) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic benefits. It is a derivative of tryptophan, an essential amino acid, and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
Gamma-Glutamyl-5-hydroxytryptophan works by activating the Nrf2 pathway, a cellular pathway that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines, resulting in the anti-inflammatory and neuroprotective effects observed.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. This compound has also been found to have anti-tumor effects and has been studied for its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using gamma-Glutamyl-5-hydroxytryptophan in lab experiments is its ability to activate the Nrf2 pathway, which can be useful in studying the effects of antioxidant and anti-inflammatory compounds. However, one limitation is the lack of research on the toxicity and safety of this compound, which can be a concern when using it in lab experiments.
Zukünftige Richtungen
There are many future directions for further research on gamma-Glutamyl-5-hydroxytryptophan. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the safety and toxicity of this compound and its potential use in cancer treatment. Additionally, the development of more efficient synthesis methods for this compound can lead to increased availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic benefits in various areas of research. Its activation of the Nrf2 pathway has led to its anti-inflammatory and neuroprotective effects, as well as its potential use in cancer treatment. Further research is needed to determine its safety and toxicity, as well as its potential use in treating neurodegenerative diseases. The development of more efficient synthesis methods can also lead to increased availability for research purposes.
Synthesemethoden
Gamma-Glutamyl-5-hydroxytryptophan can be synthesized through the reaction of 5-hydroxytryptophan with gamma-glutamyl-p-nitroanilide in the presence of gamma-glutamyl transpeptidase. This reaction results in the formation of this compound, which can be purified through various techniques such as high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamyl-5-hydroxytryptophan has been studied for its potential therapeutic benefits in various areas of research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
150242-19-6 |
|---|---|
Molekularformel |
C16H19N3O6 |
Molekulargewicht |
349.34 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(5-hydroxy-1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O6/c17-11(2-4-14(21)22)15(23)19-13(16(24)25)5-8-7-18-12-3-1-9(20)6-10(8)12/h1,3,6-7,11,13,18,20H,2,4-5,17H2,(H,19,23)(H,21,22)(H,24,25)/t11-,13-/m0/s1 |
InChI-Schlüssel |
GJOHGZXBEHBULM-AAEUAGOBSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Andere CAS-Nummern |
150242-19-6 |
Synonyme |
gamma-glutamyl-5-hydroxytryptophan gamma-L-glutamyl-5-hydroxy-L-tryptophan Glu-5-Htp |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)